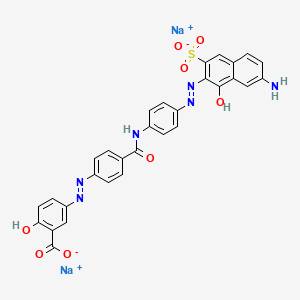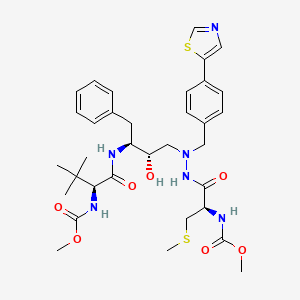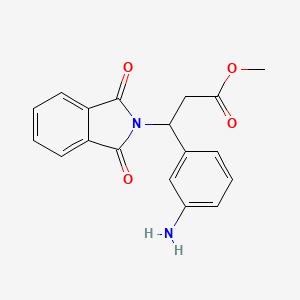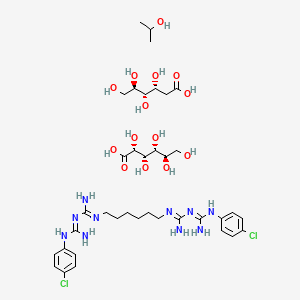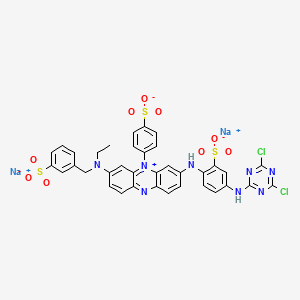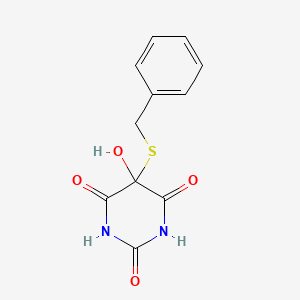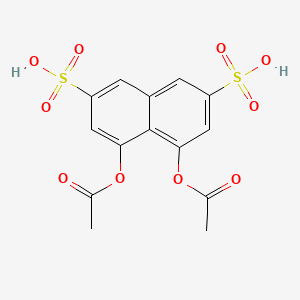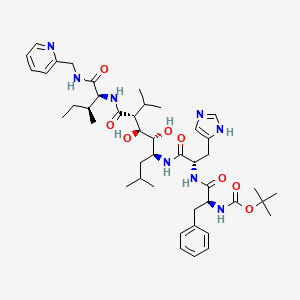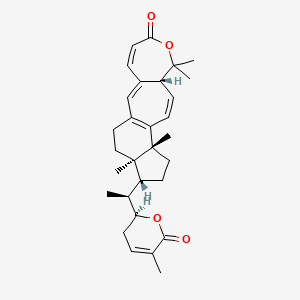
Target
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Target” is a hypothetical chemical entity used for illustrative purposes in various scientific and educational contexts. It serves as a model compound to demonstrate various chemical principles, synthetic methods, and applications in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Target” can be achieved through several synthetic routes, depending on the desired functional groups and molecular structure. One common method involves the condensation reaction between an aldehyde and a ketone in the presence of a base, such as sodium hydroxide, to form an α,β-unsaturated carbonyl compound. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or water
Catalyst: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
In an industrial setting, the production of “this compound” might involve large-scale batch reactors or continuous flow reactors to ensure consistent quality and yield. The process would be optimized for:
High yield: Using excess reactants and optimized reaction conditions
Purity: Employing purification techniques such as distillation or recrystallization
Cost-effectiveness: Utilizing cost-effective raw materials and energy-efficient processes
Análisis De Reacciones Químicas
Types of Reactions
“Target” undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions where halogen atoms are replaced by nucleophiles like hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium hydroxide in aqueous solution
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Hydroxyl or cyano derivatives
Aplicaciones Científicas De Investigación
“Target” is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: As a model compound in studying reaction mechanisms and kinetics.
Biology: In the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceuticals and as a reference compound in drug discovery.
Industry: In the production of polymers, dyes, and agrochemicals.
Mecanismo De Acción
The mechanism by which “Target” exerts its effects depends on its specific chemical structure and functional groups. Generally, it interacts with molecular targets such as enzymes, receptors, or nucleic acids through:
Covalent bonding: Forming stable covalent bonds with active sites of enzymes.
Non-covalent interactions: Engaging in hydrogen bonding, van der Waals forces, and ionic interactions with receptors or other biomolecules.
Pathways involved: Modulating biochemical pathways by inhibiting or activating specific enzymes or receptors.
Propiedades
Número CAS |
75217-24-2 |
|---|---|
Fórmula molecular |
C32H40Cl2N3O6PS |
Peso molecular |
696.6 g/mol |
Nombre IUPAC |
4-dimethoxyphosphinothioyloxy-N,N-diethyl-6-methylpyrimidin-2-amine;(3-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C21H20Cl2O3.C11H20N3O3PS/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15;1-6-14(7-2)11-12-9(3)8-10(13-11)17-18(19,15-4)16-5/h3-12,17,19H,13H2,1-2H3;8H,6-7H2,1-5H3 |
Clave InChI |
POBVJVSSUNGWAZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=NC(=CC(=N1)OP(=S)(OC)OC)C.CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


